

# The Discovery and Chemical Properties of LY243246 (Lometrexol): An In-depth Technical Guide

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Compound of Interest		
Compound Name:	LY243246	
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# **Abstract**

This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of LY243246, more commonly known as Lometrexol. Lometrexol is a potent antifolate and a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway. This document details the compound's discovery by Eli Lilly and Company, its key chemical and physical characteristics, and its biological activity. Detailed experimental protocols for evaluating its cytotoxic effects and in vivo efficacy are provided, along with visualizations of its mechanism of action and experimental workflows.

# **Discovery and Development**

Lometrexol (**LY243246**) was developed by Eli Lilly and Company as part of a research program focused on novel antifolate compounds that target enzymes other than dihydrofolate reductase (DHFR), the target of classical antifolates like methotrexate. The primary goal was to identify inhibitors of de novo purine synthesis, a critical pathway for the proliferation of cancer cells.[1]

The research that led to Lometrexol was part of a broader exploration of antifolates in the 1980s. Scientists at Eli Lilly, in collaboration with academic researchers, synthesized and



screened a series of compounds for their ability to inhibit key enzymes in the purine biosynthesis pathway. This effort identified 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF) as a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[2]

**LY243246** is the (6S)-diastereomer of DDATHF. Both the (6R) and (6S) diastereomers were found to be potent inhibitors of cell growth.[2] Lometrexol entered clinical trials to evaluate its efficacy as an anticancer agent. However, its development was met with challenges due to toxicities, which led to further research into optimal dosing schedules and the use of folic acid supplementation to mitigate side effects.[3][4]

# **Chemical Properties**

Lometrexol is a complex organic molecule with the systematic IUPAC name (2S)-2-[[4-[2-[(6S)-2-amino-4-oxo-1,7-dihydropyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid. Its chemical and physical properties are summarized in the table below.

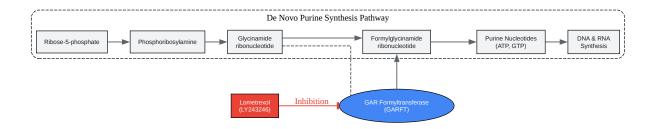
Property	Value	Reference
Molecular Formula	C21H25N5O6	[5][6]
Molecular Weight	443.45 g/mol	[2][5]
CAS Number	120408-07-3	N/A
Appearance	Crystalline solid	[7]
Solubility	DMSO: 20 mg/mLDMF: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	[7]
SMILES	C1INVALID-LINK CCC3=CC=C(C=C3)C(=O)N INVALID-LINKC(=O)O	[7]
InChI Key	ZUQBAQVRAURMCL- DOMZBBRYSA-N	[7]

# **Mechanism of Action**



Lometrexol exerts its cytotoxic effects by inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT). GARFT catalyzes a critical step in the de novo purine synthesis pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), using 10-formyltetrahydrofolate as a cofactor. By competitively inhibiting GARFT, Lometrexol depletes the intracellular pool of purine nucleotides (adenosine and guanosine), which are essential for DNA and RNA synthesis. This leads to cell cycle arrest in the S-phase and ultimately apoptosis in rapidly proliferating cells, such as cancer cells.[8][9]

Furthermore, Lometrexol is a substrate for the enzyme folylpolyglutamate synthetase (FPGS). FPGS adds glutamate residues to Lometrexol, a process known as polyglutamation. The polyglutamated forms of Lometrexol are more potent inhibitors of GARFT and are retained within the cell for longer periods, enhancing the drug's cytotoxic activity.[2][9]



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**Figure 1:** Inhibition of GARFT by Lometrexol in the de novo purine synthesis pathway.

# Experimental Protocols In Vitro Cell Viability (MTT) Assay

This protocol describes the determination of the cytotoxic effects of Lometrexol on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:



- Cancer cell line of interest (e.g., CCRF-CEM, HCT116)
- Lometrexol (LY243246)
- Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Multichannel pipette
- Microplate reader

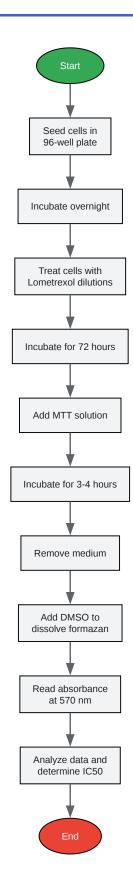
#### Procedure:

- · Cell Seeding:
  - Harvest and count cells from a logarithmic phase culture.
  - $\circ$  Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete culture medium.
  - Incubate overnight at 37°C in a humidified 5% CO2 incubator.
- Drug Treatment:
  - Prepare a stock solution of Lometrexol in DMSO.
  - Perform serial dilutions of Lometrexol in complete culture medium to achieve the desired final concentrations.
  - $\circ$  Remove the medium from the wells and add 100  $\mu L$  of the medium containing the Lometrexol dilutions. Include vehicle-only controls.
  - Incubate for 72 hours at 37°C.



- MTT Addition and Incubation:
  - $\circ~$  Add 10  $\mu L$  of MTT solution to each well.
  - Incubate for 3-4 hours at 37°C.
- Formazan Solubilization:
  - Carefully remove the medium from each well.
  - Add 100 μL of DMSO to each well to dissolve the formazan crystals.
  - Gently shake the plate for 10 minutes.
- Data Acquisition:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  - Plot a dose-response curve and determine the IC50 value.





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Figure 2: Experimental workflow for the in vitro cell viability (MTT) assay.



# In Vivo Xenograft Tumor Model

This protocol provides a general workflow for evaluating the in vivo antitumor activity of Lometrexol in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- · Cancer cell line of interest
- Lometrexol (LY243246)
- Vehicle for Lometrexol administration
- Matrigel (optional)
- Calipers

#### Procedure:

- Cell Implantation:
  - Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture.
  - Inject 1-10 x 10<sup>6</sup> cells subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization:
  - Monitor tumor growth regularly.
  - When tumors reach a volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Drug Administration:
  - Administer Lometrexol to the treatment group via the desired route (e.g., intraperitoneal, intravenous) at a predetermined dose and schedule.



- Administer the vehicle to the control group.
- Tumor Measurement and Monitoring:
  - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
  - Monitor the body weight and overall health of the mice.
- Study Termination and Analysis:
  - At the end of the study, euthanize the mice.
  - Excise the tumors and measure their weight.
  - Perform further analyses as required (e.g., histology, biomarker analysis).
  - Plot tumor growth curves and calculate tumor growth inhibition (TGI).

# **Enzymatic Assays**

Detailed, step-by-step protocols for direct enzymatic inhibition assays of GARFT and FPGS with Lometrexol are not readily available in the public domain. However, the general principles of these assays are described below.

# **GARFT Inhibition Assay**

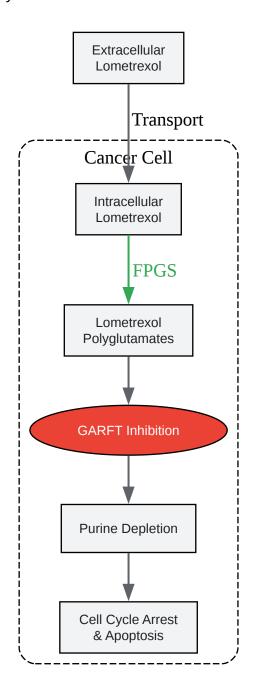
The activity of GARFT can be measured spectrophotometrically by monitoring the formation of a product that absorbs at a specific wavelength or by using a radiolabeled substrate. A common method involves using a folate analog that, upon enzymatic reaction, produces a chromophoric product. The assay would typically involve incubating the purified GARFT enzyme with its substrates (GAR and a folate cofactor) in the presence and absence of Lometrexol and measuring the rate of product formation.

# Folylpolyglutamate Synthetase (FPGS) Assay

The activity of FPGS is typically determined by measuring the incorporation of radiolabeled glutamic acid into a folate substrate. The assay involves incubating the FPGS enzyme with a



folate substrate (in this case, Lometrexol), ATP, and radiolabeled glutamic acid. The reaction is then stopped, and the polyglutamated product is separated from the unreacted radiolabeled glutamic acid. The amount of radioactivity incorporated into the product is then quantified to determine the enzyme's activity.



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Figure 3: Cellular uptake, activation, and mechanism of action of Lometrexol.



# Conclusion

LY243246 (Lometrexol) is a significant second-generation antifolate that specifically targets the de novo purine synthesis pathway through the inhibition of GARFT. Its discovery and development have provided valuable insights into the design of targeted cancer therapies. This technical guide has summarized the key discovery milestones, chemical properties, and mechanism of action of Lometrexol, and has provided detailed protocols for its preclinical evaluation. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and oncology.

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